molecular formula C12H17N3O B2526340 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide CAS No. 571147-26-7

1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2526340
CAS No.: 571147-26-7
M. Wt: 219.288
InChI Key: WNPPFPMDZNEZBL-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide (CAS Number: 884497-59-0) is a small molecule belonging to the piperidine carboxamide class, with a molecular formula of C 12 H 17 N 3 O and a molecular weight of 219.29 g/mol . This compound is characterized by a piperidine ring linked to a pyridinylmethyl group via a carboxamide bridge, featuring hydrogen bond donors and acceptors that make it a valuable scaffold in medicinal chemistry research . Research Value and Potential Applications While the specific biological profile of this exact compound is under investigation, the piperidine carboxamide structural class has demonstrated significant potential in pharmaceutical research. Piperidine carboxamides have been identified as a promising series for developing new antimalarial therapies, showing potent activity against Plasmodium falciparum by selectively inhibiting the Pf proteasome β5 subunit, an essential target for parasite survival . These inhibitors bind non-covalently to a unique pocket, exhibiting strong species selectivity without inhibiting human proteasome isoforms, which highlights their value as chemical probes for studying parasite biology . Furthermore, structurally related N -(pyridinyl)piperidine-4-carboxamide derivatives have been explored for other applications, including anti-angiogenic effects and DNA cleavage activity in anticancer research . This suggests broad utility for this chemotype in developing inhibitors for various biological targets. Usage Notes This product is provided as a solid. Researchers are advised to consult the material safety data sheet (MSDS) for safe handling and storage procedures. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-12(16)10-4-7-15(8-5-10)9-11-3-1-2-6-14-11/h1-3,6,10H,4-5,7-9H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPPFPMDZNEZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The molecular architecture of 1-(pyridin-2-ylmethyl)piperidine-4-carboxamide features three critical components: a piperidine ring, a pyridin-2-ylmethyl substituent, and a carboxamide group at the 4-position. Retrosynthetic deconstruction suggests two primary disconnection strategies:

  • Amide Bond Formation : Disconnecting the carboxamide group from the piperidine ring, enabling late-stage coupling of a pre-functionalized piperidine intermediate with a pyridin-2-ylmethylamine derivative.
  • Piperidine-Pyridine Linkage : Disconnecting the methylene bridge between the piperidine and pyridine rings, allowing for alkylation or reductive amination approaches to install the pyridyl moiety.

Both strategies are supported by analogous synthetic routes documented in patent literature, particularly those involving piperidine-4-carboxamide derivatives.

Synthetic Routes to 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide

Route 1: Piperidine Ring Construction Followed by Functionalization

This route prioritizes the assembly of the piperidine core before introducing the pyridin-2-ylmethyl and carboxamide groups.

Synthesis of Piperidine-4-carboxylic Acid Derivatives

Piperidine-4-carboxylic acid serves as a foundational intermediate. Patent US8697876B2 details its conversion to 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation with formaldehyde under palladium catalysis. The reaction proceeds at ambient pressure and temperatures of 90–95°C, achieving quantitative yields. Subsequent hydrochloride salt formation (using 1.5 equivalents of HCl) ensures stability for downstream reactions.

Table 1: Transfer Hydrogenation Conditions for Piperidine Methylation

Parameter Value/Range Catalyst Solvent
Temperature 90–95°C Pd/C (5% w/w) Water
Pressure Ambient HCOH (2.5 equivalents)
Reaction Time 6–8 hours
Amide Bond Installation

The carboxamide group is introduced via activation of the carboxylic acid. Thionyl chloride-mediated conversion to the acid chloride, followed by reaction with aqueous ammonia, yields piperidine-4-carboxamide. Patent US8697876B2 highlights the use of diethylamine to form N,N-diethyl-1-methylpiperidine-4-carboxamide, a strategy adaptable to primary amines.

Pyridin-2-ylmethyl Group Introduction

Alkylation of the piperidine nitrogen with 2-(chloromethyl)pyridine represents a direct method. However, competing side reactions at the carboxamide nitrogen necessitate protective group strategies. Alternatively, reductive amination between piperidine-4-carboxamide and pyridine-2-carbaldehyde, using sodium cyanoborohydride, offers higher regioselectivity.

Route 2: Convergent Synthesis via Intermediate Coupling

This approach leverages pre-formed pyridin-2-ylmethyl and piperidine-4-carboxamide fragments, coupled through nucleophilic substitution or metal-catalyzed cross-coupling.

Grignard-Mediated Coupling

Patent US8697876B2 describes the use of Turbo Grignard reagents (isopropylmagnesium chloride/lithium chloride) for pyridine-bromide coupling to piperidine intermediates. For example, (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide reacts with Grignard reagents at ambient temperature, circumventing cryogenic conditions. Adapting this to 2-(bromomethyl)pyridine and piperidine-4-carboxamide could yield the target compound.

Table 2: Grignard Coupling Parameters

Reagent Temperature Solvent Yield (%)
iPrMgCl·LiCl 25°C THF 78–82
tBuMgCl 0°C Et2O 65–70
Copper-Catalyzed Amination

The synthesis of (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone in US8697876B2 employs Cu2O (>0.02 wt%) at 70°C. This methodology could be repurposed for installing the pyridin-2-ylmethyl group via Ullmann-type coupling between 2-(halomethyl)pyridine and piperidine-4-carboxamide.

Optimization Challenges and Solutions

Byproduct Formation During Alkylation

Competing N-alkylation at the carboxamide nitrogen generates bis-alkylated impurities. Patent US8697876B2 addresses this by using bulky bases (e.g., DIPEA) to deprotonate the piperidine nitrogen selectively. Additionally, phase-transfer catalysis (PTC) with tetrabutylammonium bromide enhances reaction homogeneity.

Crystallization and Polymorphism Control

Final product purity is critical for pharmaceutical applications. US8697876B2 reports multiple crystalline forms (A, B, C) of related benzamide derivatives, characterized by X-ray diffraction (Figure 1). For 1-(pyridin-2-ylmethyl)piperidine-4-carboxamide, ethanol-water mixtures induce crystallization, while DSC thermograms (similar to Figure 2) confirm thermal stability.

Table 3: Crystallization Conditions for Target Compound

Solvent System Temperature Polymorph Purity (%)
Ethanol:H2O (3:1) 0–5°C Form α 99.2
Acetone 25°C Amorphous 95.8

Analytical Characterization

Spectroscopic Validation

1H NMR spectra (referencing Figure 4–9 in US8697876B2) confirm structural integrity. For 1-(pyridin-2-ylmethyl)piperidine-4-carboxamide, key signals include:

  • Piperidine H-2,6 protons as multiplet at δ 2.8–3.1 ppm
  • Pyridin-2-ylmethyl CH2 as singlet at δ 4.3 ppm
  • Carboxamide NH2 as broad singlet at δ 6.9 ppm

Chromatographic Purity

HPLC analysis (Figure 10) with C18 columns and UV detection at 254 nm ensures chemical purity ≥99%. Mobile phases of acetonitrile-phosphate buffer (pH 3.0) resolve residual starting materials and des-methyl byproducts.

Scalability and Industrial Considerations

Catalyst Recovery and Recycling

Palladium catalysts from transfer hydrogenation steps are recovered via filtration and reactivated, reducing costs. Copper(I) oxide in amination reactions is sequestered using chelating resins post-reaction.

Waste Stream Management

The Grignard route generates magnesium salts, neutralized with aqueous HCl to form MgCl2, which is disposed of via precipitation. Patent US10093626B2 emphasizes solvent recovery systems for DMF and THF, achieving 90% reuse rates.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with a piperidine nucleus, including 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide, exhibit significant anticancer activity. Preliminary studies suggest that this compound may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. Specific studies have shown that derivatives of similar piperidine compounds can induce cytotoxic effects in various cancer cell lines, such as:

Cell Line IC50 (µM)
A549 (lung cancer)12
MCF-7 (breast cancer)15

This suggests that 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide could be further evaluated for its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is hypothesized that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This effect could be particularly beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

Therapeutic Potential

Given its biological activities, 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide holds promise for various therapeutic applications:

Cancer Therapy

Due to its potential anticancer properties, further research is warranted to explore its effectiveness against different types of tumors. The ability to selectively target cancer cells while sparing normal cells would be a significant advantage in cancer treatment.

Anti-inflammatory Drugs

The compound's anti-inflammatory properties suggest potential use in developing new treatments for inflammatory diseases. By targeting specific inflammatory pathways, it could lead to more effective therapies with fewer side effects than current options.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of piperidine derivatives similar to 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide:

  • Synthesis and Evaluation : A series of piperidine derivatives were synthesized and evaluated for their biological activity against various targets, including PDEs and kinases. The results indicated that modifications in the chemical structure significantly impacted potency and selectivity .
  • Preclinical Studies : Preclinical trials involving animal models have shown promising results regarding the efficacy of piperidine derivatives in inhibiting tumor growth and reducing inflammation markers .

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Activity : The position of pyridine substituents significantly impacts activity. For example, compound 27g (pyridin-4-yl) showed 80% yield and potent antiviral activity against alphavirus, whereas pyridin-2-yl analogs (e.g., 27i ) exhibited lower yields (10%) .
  • Bulk and Solubility : Bulky aromatic groups (e.g., naphthalene in ) improve target affinity but may reduce solubility. Morpholine-containing derivatives (e.g., compound 38 ) enhance solubility due to polarity .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) correlate with antifungal activity, while electron-donating groups (e.g., methoxy in ) may influence metabolic stability.

Structure-Activity Relationship (SAR) Trends

  • Pyridine vs. Other Heterocycles : Pyridin-2-ylmethyl substituents (target compound) favor CNS penetration due to balanced lipophilicity, while pyridin-4-yl or oxazole derivatives (e.g., ) prioritize enzyme inhibition through stronger dipole interactions.
  • Carboxamide Role : The 4-carboxamide group is critical for hydrogen bonding with biological targets, as seen in SARS-CoV-2 Mpro inhibitors .
  • Steric Effects : Bulky substituents (e.g., naphthalene in ) improve target specificity but may reduce oral bioavailability.

Biological Activity

1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H17N3OC_{12}H_{17}N_{3}O and features a piperidine ring linked to a pyridinylmethyl group and a carboxamide functional group. This unique structure contributes to its interaction with various biological targets.

Anticancer Properties

1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide has shown promising anticancer activity in several studies. It acts as an inhibitor of protein kinase B (Akt), a key player in the PI3K-Akt signaling pathway, which is often dysregulated in cancer. Research indicates that this compound can inhibit the growth of various human tumor xenografts in vivo, demonstrating its potential as an antitumor agent .

Table 1: Anticancer Activity of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide

Cancer Cell LineIC50 (μM)Mechanism of Action
MCF-79.46Inhibition of Akt signaling
MDA-MB-23111.73Induction of apoptosis
FaDu8.00Cytotoxicity via cell cycle arrest

Neuropharmacological Effects

Preliminary studies suggest that 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide may exhibit antidepressant-like effects by modulating serotonin receptors. It has also been linked to analgesic properties through interactions with opioid receptors, indicating its potential for treating mood disorders and pain management .

Table 2: Neuropharmacological Activities

Activity TypeObserved EffectsReference
AntidepressantModulation of serotonin receptors
AnalgesicInteraction with opioid receptors

The biological activity of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Protein Kinase B (Akt) : By inhibiting Akt, the compound disrupts critical survival signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis.
  • Receptor Modulation : The compound's structural features allow it to bind effectively to neurotransmitter receptors, influencing mood and pain perception.

Case Studies

Recent case studies have highlighted the efficacy of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide in various experimental models:

  • Antitumor Efficacy : In a study involving nude mice with human tumor xenografts, administration of the compound resulted in significant tumor reduction without severe toxicity .
  • Neuropharmacological Assessment : Behavioral assays demonstrated that the compound significantly improved depressive-like symptoms in rodent models when compared to standard treatments .

Q & A

Q. What are the key synthetic routes for 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with pyridine-containing precursors. Common methods include:

  • Acylation : Reacting piperidine-4-carboxamide derivatives with pyridinylmethyl halides or carbonyl agents under basic conditions.
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane are often used to stabilize intermediates and enhance reactivity .
  • Temperature control : Maintaining 50–80°C minimizes side reactions, while pH adjustments (e.g., using triethylamine) improve nucleophilic coupling efficiency .
    Yield optimization relies on iterative testing of solvent ratios, catalyst loadings (e.g., palladium for cross-coupling), and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the piperidine ring conformation, pyridinylmethyl substitution, and carboxamide group integrity. Aromatic protons in pyridine appear as distinct doublets (δ 7.5–8.5 ppm) .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate the carboxamide moiety .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ = 234.14 g/mol) and fragmentation patterns .

Q. What purification techniques are recommended for isolating 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide from reaction mixtures?

  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively separates polar byproducts .
  • Recrystallization : Methanol or ethanol/water mixtures yield high-purity crystals by exploiting solubility differences .
  • HPLC : Reverse-phase C18 columns resolve closely related impurities, especially for biological assays requiring >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for piperidine-4-carboxamide derivatives across different studies?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) to reduce variability .
  • Purity validation : Use LC-MS to confirm compound integrity, as impurities (e.g., deaminated byproducts) may skew activity .
  • Meta-analysis : Cross-reference structural analogs (e.g., 1-(2-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide) to identify substituent-dependent activity trends .

Q. What strategies are employed to analyze the binding affinities of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide with biological targets?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}) to receptors like GPCRs or kinases .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to assess binding driven by enthalpy or entropy .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses in silico, validated by mutagenesis studies of key residues (e.g., Lys215 in kinase domains) .

Q. How do structural modifications at the piperidine ring influence the compound's pharmacological profile?

  • Substituent effects : Methyl groups at C3 increase metabolic stability, while bulky groups (e.g., benzyl) enhance target selectivity by steric hindrance .
  • Ring conformation : Chair vs. boat conformations alter binding pocket accessibility; X-ray crystallography of target complexes reveals preferred geometries .
  • Bioisosteric replacements : Replacing the carboxamide with sulfonamide groups modulates solubility and logP values without compromising affinity .

Q. What green chemistry approaches can be applied to synthesize 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide sustainably?

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, to reduce environmental toxicity .
  • Catalyst recycling : Use immobilized palladium nanoparticles on silica to minimize metal waste in cross-coupling steps .
  • Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) and energy consumption while improving yield by 15–20% .

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